molecular formula C18H18FN5O3S2 B10923508 (5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

(5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one

Cat. No.: B10923508
M. Wt: 435.5 g/mol
InChI Key: KWALFCIJUNHFCZ-YBEGLDIGSA-N
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Description

5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a pyrazole moiety

Preparation Methods

The synthesis of 5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioamides with α-haloketones under basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative and a halogenated precursor.

    Attachment of the Pyrazole Moiety: This can be done through a condensation reaction involving hydrazine derivatives and α,β-unsaturated ketones, followed by oxidative aromatization.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the ketone or imine functionalities.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Biological Research: It is used in studies investigating the modulation of biological pathways, particularly those involving oxidative stress and inflammation.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, such as DNA replication or signal transduction, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds to 5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE include:

The uniqueness of 5-[(2-FLUOROPHENYL)METHYLENE]-2-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups, which confer unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C18H18FN5O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-2-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C18H18FN5O3S2/c1-22-12-14(11-20-22)29(26,27)24-8-6-23(7-9-24)18-21-17(25)16(28-18)10-13-4-2-3-5-15(13)19/h2-5,10-12H,6-9H2,1H3/b16-10-

InChI Key

KWALFCIJUNHFCZ-YBEGLDIGSA-N

Isomeric SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=CC=C4F)/S3

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CC=C4F)S3

Origin of Product

United States

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